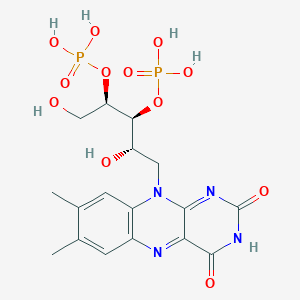
4-Pyridazinecarbonitrile, 5,6-bis(4-fluorophenyl)-2,3-dihydro-2-(2-hydroxyethyl)-3-oxo-
説明
Synthesis Analysis
The synthesis of related pyridazine compounds often involves multi-step reactions starting from basic precursors. For example, a study by Elewa et al. (2021) discusses the synthesis of pyridine derivatives through a reaction involving benzaldehyde, 2-acetylthiophene, ethyl cyanoacetate, and ammonium acetate in a one-step reaction, showcasing the complexity and versatility of pyridazine synthesis methods (Elewa et al., 2021).
Molecular Structure Analysis
The molecular structure of pyridazine derivatives reveals significant insights into their chemical behavior and potential applications. Ogurtsov et al. (2018) present a detailed structural characterization of oxadiazolopyridazine compounds, highlighting the planarity of the molecule and unusual bond lengths and angles, which could be reflective of the structural intricacies of the compound (Ogurtsov et al., 2018).
Chemical Reactions and Properties
Pyridazine compounds engage in various chemical reactions, leading to the synthesis of numerous derivatives with diverse properties. Kawale et al. (2017) describe the synthesis of thiazine-carbonitrile derivatives through the condensation of thionicotinamide with bis(methylthio)methylene malononitrile, demonstrating the reactivity of pyridazine derivatives under different conditions (Kawale et al., 2017).
Physical Properties Analysis
The physical properties of pyridazine derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. For example, the research by Samshuddin et al. (2014) on different heterocycles, including pyrazole and oxadiazine, sheds light on hydrogen bonding interactions and crystal packing, which are important factors in determining the physical properties of these compounds (Samshuddin et al., 2014).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with other molecules, define the applications of pyridazine derivatives. Research by Xu et al. (2012) on pyridazine derivatives with herbicidal activities highlights the importance of functional groups and substituents in determining the chemical behavior and utility of these compounds (Xu et al., 2012).
科学的研究の応用
Optoelectronic Materials
Research on quinazolines and pyrimidines, which share a structural resemblance with the mentioned compound, has shown significant potential in optoelectronic applications. These compounds have been utilized in the development of electronic devices, luminescent elements, photoelectric conversion elements, and image sensors due to their electroluminescent properties and ability to form π-extended conjugated systems. Polyhalogen derivatives, in particular, have been highlighted as crucial materials for creating novel optoelectronic materials, indicating a promising area of application for related chemical structures (Lipunova et al., 2018).
Antineoplastic Agents
Compounds related to the query have been studied for their potential as antineoplastic (anti-cancer) agents. A novel series of compounds demonstrated excellent cytotoxic properties, often more potent than contemporary anticancer drugs, highlighting the potential of these chemical structures in developing new cancer treatments (Hossain et al., 2020).
特性
IUPAC Name |
5,6-bis(4-fluorophenyl)-2-(2-hydroxyethyl)-3-oxopyridazine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N3O2/c20-14-5-1-12(2-6-14)17-16(11-22)19(26)24(9-10-25)23-18(17)13-3-7-15(21)8-4-13/h1-8,25H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJLBJCCZJQZSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)N(N=C2C3=CC=C(C=C3)F)CCO)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40226560 | |
| Record name | 4-Pyridazinecarbonitrile, 5,6-bis(4-fluorophenyl)-2,3-dihydro-2-(2-hydroxyethyl)-3-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40226560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyridazinecarbonitrile, 5,6-bis(4-fluorophenyl)-2,3-dihydro-2-(2-hydroxyethyl)-3-oxo- | |
CAS RN |
75643-56-0 | |
| Record name | NSC 362454 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075643560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002701860 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=362454 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Pyridazinecarbonitrile, 5,6-bis(4-fluorophenyl)-2,3-dihydro-2-(2-hydroxyethyl)-3-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40226560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-PYRIDAZINECARBONITRILE, 5,6-BIS(4-FLUOROPHENYL)-2,3-DIHYDRO-2-(2-HYDROXYETHYL)-3-OXO- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JU6MSZ5XA8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(2-Deoxy-β-D-ribofuranosyl)-1,2,6,8-tetrahydro-6,6,8,8-tetramethyl-2-oxo-7H-Pyrrolo[3,4-g]quinolin](/img/no-structure.png)





